molecular formula C14H11N3OS2 B2966526 N-[2-amino-4-(thiophen-2-yl)-1,3-thiazol-5-yl]benzamide CAS No. 373613-15-1

N-[2-amino-4-(thiophen-2-yl)-1,3-thiazol-5-yl]benzamide

Cat. No.: B2966526
CAS No.: 373613-15-1
M. Wt: 301.38
InChI Key: YHYBLEVOJLQXHP-UHFFFAOYSA-N
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Description

N-[2-amino-4-(thiophen-2-yl)-1,3-thiazol-5-yl]benzamide is a heterocyclic compound that features a thiazole ring, which is known for its diverse biological activities. The compound contains a benzamide group attached to a thiazole ring substituted with an amino group and a thiophene ring. This unique structure imparts various chemical and biological properties, making it a subject of interest in medicinal chemistry and pharmaceutical research.

Mechanism of Action

Target of Action

Compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors . These receptors play crucial roles in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Mode of Action

It’s worth noting that similar compounds, such as indole derivatives, have shown to inhibit the replication of various rna and dna viruses . This suggests that N-[2-amino-4-(thiophen-2-yl)-1,3-thiazol-5-yl]benzamide might interact with its targets in a way that disrupts the normal functioning of the cells, leading to the observed biological effects.

Biochemical Pathways

Similar compounds, such as indole derivatives, have been found to possess various biological activities, suggesting that they may affect multiple biochemical pathways . These pathways could be related to the synthesis of neurotransmitters, the degradation of tryptophan in higher plants, and the production of various biologically active compounds .

Pharmacokinetics

It’s worth noting that the in-silico admet properties of a similar compound pointed to a significant drug-likeness feature, based on the lipinski criteria . This suggests that this compound might have favorable pharmacokinetic properties that impact its bioavailability.

Result of Action

Similar compounds, such as indole derivatives, have shown to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that this compound might have similar effects at the molecular and cellular levels.

Action Environment

It’s worth noting that the interaction of a similar compound with ct-dna was investigated using fluorescence spectroscopy, viscosity measurement, and adsorption measurement . This suggests that the action of this compound might be influenced by environmental factors such as temperature and the presence of other molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-amino-4-(thiophen-2-yl)-1,3-thiazol-5-yl]benzamide typically involves the reaction of 2-aminothiazole derivatives with benzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified using recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound may involve more scalable methods such as continuous flow synthesis, where the reactants are continuously fed into a reactor and the product is continuously removed. This method allows for better control over reaction conditions and higher yields.

Chemical Reactions Analysis

Types of Reactions

N-[2-amino-4-(thiophen-2-yl)-1,3-thiazol-5-yl]benzamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amino group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogenated functional groups.

    Substitution: Substituted derivatives with new functional groups replacing the amino group.

Scientific Research Applications

N-[2-amino-4-(thiophen-2-yl)-1,3-thiazol-5-yl]benzamide has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Studied for its potential as an antimicrobial, antifungal, and antiviral agent.

    Medicine: Investigated for its anticancer, anti-inflammatory, and neuroprotective properties.

    Industry: Utilized in the development of new materials and chemical reaction accelerators.

Comparison with Similar Compounds

Similar Compounds

    Sulfathiazole: An antimicrobial drug with a thiazole ring.

    Ritonavir: An antiretroviral drug containing a thiazole moiety.

    Abafungin: An antifungal drug with a thiazole structure.

Uniqueness

N-[2-amino-4-(thiophen-2-yl)-1,3-thiazol-5-yl]benzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a thiazole ring with a thiophene and benzamide group makes it a versatile compound for various applications in research and industry.

Biological Activity

N-[2-amino-4-(thiophen-2-yl)-1,3-thiazol-5-yl]benzamide is a compound that has garnered attention for its diverse biological activities. This article explores its synthesis, biological properties, and potential applications based on recent research findings.

The molecular formula of this compound is C14_{14}H10_{10}ClN3_3OS2_2, with a molecular weight of 335.83 g/mol. It is synthesized through the condensation of thiophene derivatives with thiazole precursors, typically involving reactions under acidic conditions to yield the desired product .

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. It has been observed to inhibit enzymes crucial for cellular processes, such as topoisomerase II, which is vital for DNA replication. This inhibition can lead to the prevention of cancer cell proliferation.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial and antifungal activities. The compound has shown effectiveness against various bacterial strains including Staphylococcus aureus and Escherichia coli, as well as fungal strains like Aspergillus niger. The Minimum Inhibitory Concentration (MIC) values for these activities are notably lower than those of standard drugs such as itraconazole and fluconazole .

Anticancer Activity

In vitro studies have demonstrated that this compound can induce cytotoxic effects in cancer cell lines. The mechanism involves the disruption of cellular pathways essential for tumor growth and survival, making it a candidate for further development as an anticancer agent.

Case Studies and Research Findings

Several studies have highlighted the biological potential of this compound:

  • Antimicrobial Efficacy : A study reported that derivatives of this compound exhibited varying degrees of antibacterial activity against both Gram-positive and Gram-negative bacteria, with some derivatives showing MIC values as low as 32.6 μg/mL against E. coli .
  • Synergistic Effects : Research suggests that combining this compound with other antimicrobial agents may enhance its efficacy through synergistic mechanisms, potentially leading to the development of more effective treatments for resistant strains .
  • Cytotoxicity in Cancer Cells : In a series of experiments, this compound was tested against various cancer cell lines, showing promising results in inhibiting cell growth and inducing apoptosis .

Data Tables

Activity Target Organism MIC (μg/mL) Standard Drug Comparison
AntibacterialStaphylococcus aureus31.5Itraconazole (47.5)
AntibacterialEscherichia coli32.6Streptomycin
AntifungalAspergillus niger45.0Fluconazole

Properties

IUPAC Name

N-(2-amino-4-thiophen-2-yl-1,3-thiazol-5-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11N3OS2/c15-14-16-11(10-7-4-8-19-10)13(20-14)17-12(18)9-5-2-1-3-6-9/h1-8H,(H2,15,16)(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHYBLEVOJLQXHP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC2=C(N=C(S2)N)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11N3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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